Dual SYK/JAK Inhibition: Superior In Vitro Potency Compared to Selective Inhibitors
Cerdulatinib demonstrates potent dual inhibition of SYK and JAK family kinases, a profile not shared by selective inhibitors. In cell-free assays, cerdulatinib inhibits SYK with an IC50 of 32 nM and JAK1, JAK2, JAK3, and TYK2 with IC50 values of 12 nM, 6 nM, 8 nM, and 0.5 nM, respectively . In contrast, the selective SYK inhibitor fostamatinib (R406) exhibits an IC50 of 41 nM for SYK but shows minimal activity against JAK family members, while the JAK-selective inhibitor ruxolitinib potently inhibits JAK1/2 (IC50s of 3.3 nM/2.8 nM) but has negligible activity against SYK . This direct comparison highlights cerdulatinib's unique ability to potently target both signaling nodes simultaneously.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | SYK: 32 nM; JAK1: 12 nM; JAK2: 6 nM; JAK3: 8 nM; TYK2: 0.5 nM |
| Comparator Or Baseline | Fostamatinib (R406): SYK IC50 = 41 nM, JAK IC50s > 10 μM; Ruxolitinib: JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM, SYK IC50 > 10 μM |
| Quantified Difference | Cerdulatinib achieves dual SYK/JAK inhibition at clinically relevant concentrations; fostamatinib and ruxolitinib are selective for one pathway. |
| Conditions | Cell-free kinase activity assays |
Why This Matters
This dual inhibition profile is essential for experiments requiring simultaneous blockade of BCR and cytokine signaling, a feature not provided by selective inhibitors.
